

# Application Notes and Protocols: Distillation of 1-Cyclohexene-1-methanol

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## Compound of Interest

Compound Name: 1-Cyclohexene-1-methanol

Cat. No.: B154202

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These application notes provide detailed protocols for the purification of **1-Cyclohexene-1-methanol** by vacuum distillation. The information is intended to guide laboratory-scale purification to achieve high purity suitable for research and development applications.

## Physical and Chemical Properties

**1-Cyclohexene-1-methanol** is a cyclic unsaturated alcohol with the molecular formula  $C_7H_{12}O$ .<sup>[1][2]</sup> A summary of its key physical properties is essential for designing an effective distillation protocol. The high boiling point at atmospheric pressure indicates that vacuum distillation is the preferred method to prevent potential thermal decomposition or polymerization.<sup>[3]</sup>

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	[1][2]
Molecular Weight	112.17 g/mol	[1][2]
Boiling Point (at 760 mmHg)	189 °C	[3]
Boiling Point (of isomer 3-Cyclohexene-1-methanol at 18 mmHg)	80-85 °C	
Density	0.964 g/cm <sup>3</sup>	[3]
CAS Number	4845-04-9	[1][2][3]

## Pre-Distillation Workup

The pre-distillation workup is critical for removing impurities that could interfere with the distillation process or co-distill with the product. The appropriate workup procedure depends on the synthetic route used to prepare the crude **1-Cyclohexene-1-methanol**. A common synthetic approach involves the Grignard reaction between a cyclohexenyl Grignard reagent and formaldehyde, or the reduction of a 1-cyclohexenecarbonyl derivative.

Protocol for Post-Grignard Synthesis Workup:

This protocol assumes the synthesis was performed using a Grignard reagent and quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid).

- Quenching and Extraction:
  - Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride with vigorous stirring.
  - Transfer the mixture to a separatory funnel.
  - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
  - Combine the organic layers.

- Washing:
  - Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid.
  - Subsequently, wash the organic layer with a saturated sodium chloride solution (brine) to facilitate phase separation and remove excess water.
- Drying:
  - Dry the organic layer over an anhydrous drying agent such as magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Swirl the flask intermittently for 15-20 minutes until the liquid is clear.
  - Filter the solution to remove the drying agent.
- Solvent Removal:
  - Remove the bulk of the organic solvent using a rotary evaporator. Be cautious not to heat the flask excessively to avoid loss of the product.

## Experimental Protocol: Vacuum Fractional Distillation

Given the high boiling point of **1-Cyclohexene-1-methanol**, vacuum distillation is necessary to purify the compound without thermal degradation.

Materials and Equipment:

- Crude **1-Cyclohexene-1-methanol** (post-workup)
- Round-bottom flask
- Fractional distillation column (e.g., Vigreux or packed column)
- Distillation head with thermometer adapter

- Condenser
- Receiving flasks (multiple, pre-weighed)
- Vacuum adapter
- Vacuum pump with a pressure gauge
- Heating mantle with a stirrer
- Boiling chips or magnetic stir bar
- Glass wool or aluminum foil for insulation
- Peroxide test strips

#### Safety Precautions:

- Conduct the distillation in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Peroxide Test: Unsaturated compounds like **1-Cyclohexene-1-methanol** can form explosive peroxides upon storage or exposure to air. Before heating, test the crude material for the presence of peroxides using a peroxide test strip. If peroxides are present, they must be quenched (e.g., by washing with a fresh solution of ferrous sulfate) before distillation.
- Never distill to dryness, as this can concentrate potentially explosive residues.

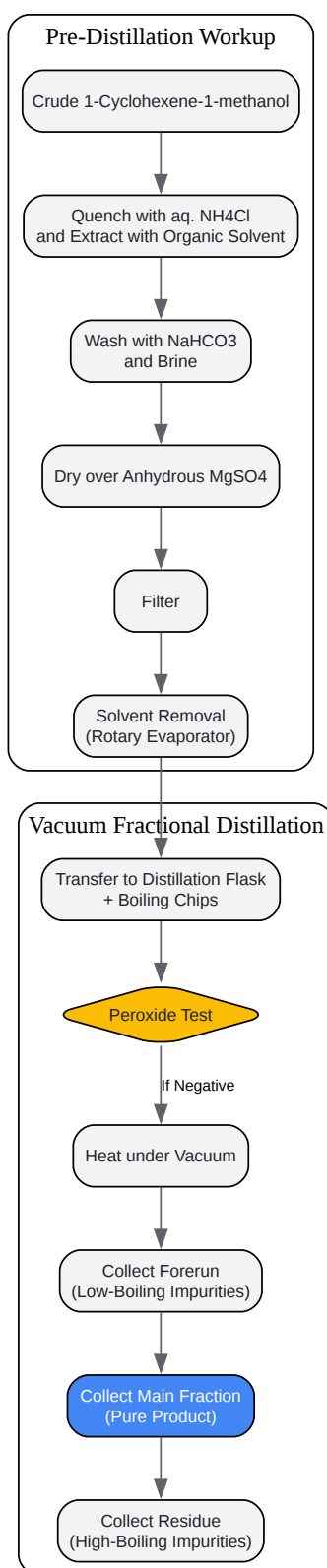
#### Procedure:

- Apparatus Setup:
  - Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

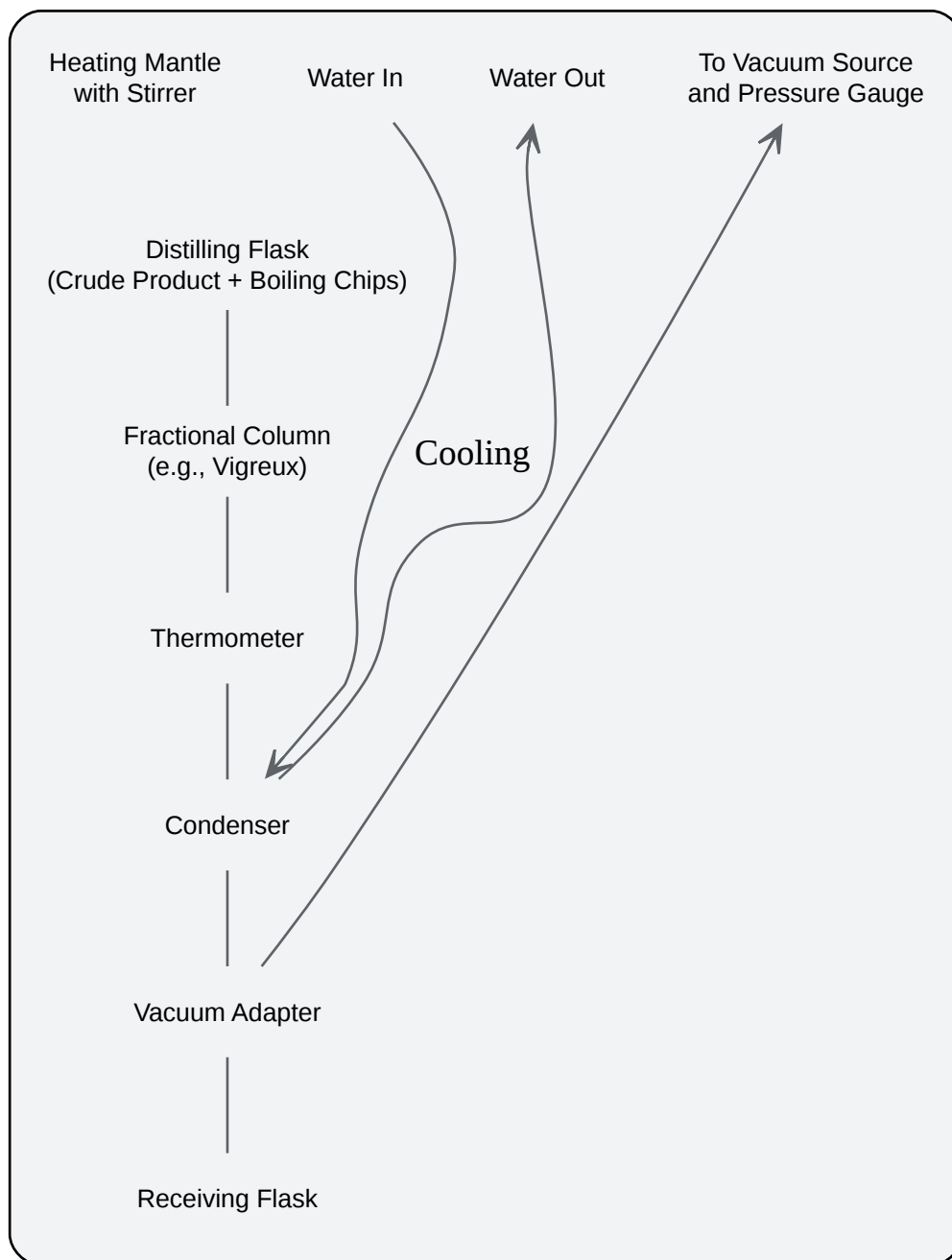
- Place the crude **1-Cyclohexene-1-methanol** and a few boiling chips or a magnetic stir bar into the round-bottom flask (no more than two-thirds full).
- Insulate the distillation column and head with glass wool or aluminum foil to ensure an accurate temperature gradient.
- Distillation:
  - Begin stirring the contents of the distillation flask.
  - Slowly apply vacuum to the system, aiming for a pressure at which the product will boil at a manageable temperature (e.g., below 120 °C).
  - Once the desired pressure is stable, gradually heat the distillation flask using the heating mantle.
  - Observe the temperature at the distillation head. Collect any low-boiling fractions (forerun), which may include residual solvent or other volatile impurities, in the first receiving flask.
  - As the temperature stabilizes at the boiling point of **1-Cyclohexene-1-methanol** at the applied pressure, switch to a new, pre-weighed receiving flask to collect the main product fraction.
  - Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by carefully controlling the heating.
  - If the temperature fluctuates or drops significantly, it may indicate that the main fraction has been collected. Stop the distillation or switch to a final receiving flask to collect any higher-boiling residues.
- Post-Distillation:
  - Discontinue heating and allow the system to cool to room temperature before slowly releasing the vacuum.
  - Weigh the receiving flask containing the purified product to determine the yield.

- Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

## Visualized Workflows



## Vacuum Fractional Distillation Apparatus



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